7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Overview
Description
“7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine” is a chemical compound with the linear formula C7H6INO2 . It has a molecular weight of 263.03 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringIc1cnc2OCCOc2c1
. Physical and Chemical Properties Analysis
“this compound” is a solid . Its IUPAC name is7-iodo-2,3-dihydro [1,4]dioxino [2,3-b]pyridine
.
Scientific Research Applications
Novel Analogues and Scaffolds for Therapeutic Agents
The synthesis of novel analogues of 2,3-dihydro-1,4-dioxino[2,3-b]pyridine, including modifications in the non-aromatic ring, has been explored. These structures are significant due to their hydroxymethyl group, making them attractive intermediates for developing potential new therapeutic agents (Bartolomea et al., 2003).
Synthesis for Diverse Compounds
Research has been conducted on synthesizing new compounds containing the 2,3-dihydro[1,4]dioxino[2,3-b]pyridine heterocyclic system. This includes the creation of pyrrolidine and piperidine derivatives from 2-chloro-3-pyridinol, demonstrating the versatility of this chemical framework (Soukri et al., 2003).
Development of Drug Discovery Scaffolds
The selective introduction of substituents on 2,3-dihydro-1,4-dioxino[2,3-b]pyridine at the pyridine ring has been achieved. These modifications maintain functionalization at the 3-position, suggesting these products could be valuable scaffolds in drug discovery and combinatorial chemistry (Alcázar et al., 2003).
Enantioselective Synthesis and Purity Control
A method for the enantioselective preparation of 2- and 3-substituted 2,3-dihydro[1,4]dioxino[2,3-b]pyridine derivatives has been developed. The enantiomeric purity of these isomers was determined by capillary electrophoresis, indicating potential in precise chemical synthesis and analysis (Lazar et al., 2005).
Efficient Synthesis Techniques
Efficient synthesis methods have been devised for 2- and 3-substituted-2,3-dihydro[1,4]dioxino[2,3-b]pyridine derivatives. These studies provide insights into the influence of experimental conditions on reaction outcomes, crucial for optimizing synthetic processes (Lazar et al., 2004).
Stereochemistry Determination
Research on determining the stereochemistry of 3-hydroxymethyl-2,3-dihydro-[1,4]dioxino[2,3-b]-pyridine via Vibrational Circular Dichroism (VCD) has been conducted. This study highlights the capability of DFT calculations in assigning absolute configurations, which is critical in stereochemical analysis (Kuppens et al., 2003).
Properties
IUPAC Name |
7-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c8-5-3-6-7(9-4-5)11-2-1-10-6/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGZHTCUCUUKSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678382 | |
Record name | 7-Iodo-2,3-dihydro[1,4]dioxino[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228666-55-4 | |
Record name | 7-Iodo-2,3-dihydro[1,4]dioxino[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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